molecular formula C14H7IN4O2 B4310644 2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE

2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE

Cat. No.: B4310644
M. Wt: 390.13 g/mol
InChI Key: BZGIHHPKZTVVON-UHFFFAOYSA-N
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Description

2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE is an organic compound that features a phthalonitrile core substituted with an amino group attached to a 4-iodophenyl ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE typically involves a multi-step process. One common method starts with the nitration of phthalonitrile to introduce the nitro group. This is followed by a coupling reaction with 4-iodoaniline under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

    Reduction Products: The primary product of nitro group reduction is the corresponding amine.

Mechanism of Action

The mechanism of action of 2-CYANO-4-(4-IODOANILINO)-5-NITROPHENYL CYANIDE largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and iodine groups can influence its binding affinity and specificity .

Properties

IUPAC Name

4-(4-iodoanilino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN4O2/c15-11-1-3-12(4-2-11)18-13-5-9(7-16)10(8-17)6-14(13)19(20)21/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGIHHPKZTVVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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